molecular formula C10H6Cl2N4 B1265970 1H-pyrazole-4-carbonitrile, 5-amino-1-(2,4-dichlorophenyl)- CAS No. 58791-79-0

1H-pyrazole-4-carbonitrile, 5-amino-1-(2,4-dichlorophenyl)-

Cat. No.: B1265970
CAS No.: 58791-79-0
M. Wt: 253.08 g/mol
InChI Key: WDDDQTCPSCIJSL-UHFFFAOYSA-N
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Description

1H-pyrazole-4-carbonitrile, 5-amino-1-(2,4-dichlorophenyl)- is a useful research compound. Its molecular formula is C10H6Cl2N4 and its molecular weight is 253.08 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Insights

Crystal Structure and Molecular Interactions 5-Amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile demonstrates intriguing crystal packing effects influenced by intermolecular hydrogen bonding (N-H…N interactions) and its orthorhombic crystal structure. The arrangement within the unit cell is distinct, featuring two independent molecules with specific cell parameters and dihedral angles that reflect the spatial orientation of trichlorophenyl and pyrazole groups (Jasinski et al., 2008). The compound, C6H7ClN4, showcases a pyrazole ring substituted with amino, carbonitrile, and 2-chloro-ethyl groups, where the crystal structure is stabilized by N-H…N and C-H…Cl interactions (Fathima et al., 2014).

Synthetic Pathways and Derivatives

Synthesis of Pyrazolopyranopyrimidinones and Pyrazolopyranooxazinones The compound has been used as a precursor in synthesizing pyrazolopyrano-[oxazines and pyrimidinones, showcasing antimicrobial properties. The structural elucidation was accomplished through spectral data and elemental analysis, indicating its importance in creating novel compounds with potent activity (El-ziaty et al., 2016).

Unexpected Thiophosphorylation Result An interesting reaction involving the derivative of 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile with phosphorus sulfide resulted in an unexpected heterocyclic system—[1,2]oxaphosphinino[6,5-c]pyrazole. This finding was validated through 2D NMR spectroscopy and X-ray diffraction analysis, indicating the compound's potential in leading to novel chemical structures (Dotsenko et al., 2019).

Application in Crop Protection and Molecular Interactions

Key Intermediates in Crop Protection This compound serves as a key intermediate in synthesizing a series of pyrazoles used in crop protection. The synthesis process exhibits high selectivity and regio-selectivity, indicating its significant role in creating compounds beneficial for agricultural applications (Plem et al., 2015).

Facile One-Pot Synthesis A novel one-pot synthesis method using this compound has been developed, showcasing the compound's versatility in creating 5-amino-1H-pyrazole-4-carbonitrile derivatives. This method emphasizes the compound's significance in facilitating efficient and high-yield synthesis protocols (Poonam & Singh, 2019).

Safety and Hazards

This compound may be harmful if swallowed, harmful in contact with skin, and toxic if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Biochemical Analysis

Biochemical Properties

1H-pyrazole-4-carbonitrile, 5-amino-1-(2,4-dichlorophenyl)- plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to exhibit inhibitory activity against certain enzymes, which can modulate various biochemical pathways. The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity and altering the biochemical processes they regulate .

Cellular Effects

1H-pyrazole-4-carbonitrile, 5-amino-1-(2,4-dichlorophenyl)- affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in inflammatory responses and cell proliferation. Additionally, it can alter metabolic pathways by inhibiting key enzymes, leading to changes in metabolite levels and cellular energy balance .

Molecular Mechanism

The molecular mechanism of 1H-pyrazole-4-carbonitrile, 5-amino-1-(2,4-dichlorophenyl)- involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This compound can inhibit enzyme activity by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-pyrazole-4-carbonitrile, 5-amino-1-(2,4-dichlorophenyl)- can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1H-pyrazole-4-carbonitrile, 5-amino-1-(2,4-dichlorophenyl)- vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anti-proliferative activities. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

1H-pyrazole-4-carbonitrile, 5-amino-1-(2,4-dichlorophenyl)- is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound can inhibit key enzymes in metabolic pathways, leading to changes in the levels of specific metabolites. These interactions can affect overall cellular metabolism and energy balance .

Transport and Distribution

The transport and distribution of 1H-pyrazole-4-carbonitrile, 5-amino-1-(2,4-dichlorophenyl)- within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function. Additionally, binding to specific proteins can affect its transport and distribution within tissues .

Subcellular Localization

1H-pyrazole-4-carbonitrile, 5-amino-1-(2,4-dichlorophenyl)- exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications can direct this compound to specific compartments or organelles within the cell. For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may accumulate in the cytoplasm, where it can interact with enzymes and other proteins involved in metabolic processes .

Properties

IUPAC Name

5-amino-1-(2,4-dichlorophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N4/c11-7-1-2-9(8(12)3-7)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDDQTCPSCIJSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N2C(=C(C=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6073572
Record name 1H-Pyrazole-4-carbonitrile, 5-amino-1-(2,4-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58791-79-0
Record name 5-Amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58791-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-carbonitrile, 5-amino-1-(2,4-dichlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058791790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrazole-4-carbonitrile, 5-amino-1-(2,4-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the role of 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile in the synthesis of 1-arylpyrazolo[3,4-d]pyrimidine derivatives?

A1: 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile serves as a crucial intermediate in the synthesis of 1-arylpyrazolo[3,4-d]pyrimidine derivatives []. It reacts with triethyl orthoformate, followed by cyclization with ammonium hydroxide solution, to form 1-(2,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This amine then undergoes condensation reactions with various acids to yield the desired 1-arylpyrazolo[3,4-d]pyrimidine derivatives containing an amide moiety [].

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